Cas no 7249-38-9 (1,1'-Biphenyl,4,4'-diiodo-2,2',5,5'-tetramethoxy-)

1,1'-Biphenyl,4,4'-diiodo-2,2',5,5'-tetramethoxy- structure
7249-38-9 structure
Product Name:1,1'-Biphenyl,4,4'-diiodo-2,2',5,5'-tetramethoxy-
CAS No:7249-38-9
MF:C16H16I2O4
MW:526.104789733887
CID:580189
PubChem ID:238790
Update Time:2025-04-19

1,1'-Biphenyl,4,4'-diiodo-2,2',5,5'-tetramethoxy- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl,4,4'-diiodo-2,2',5,5'-tetramethoxy-
    • 1-iodo-4-(4-iodo-2,5-dimethoxy-phenyl)-2,5-dimethoxy-benzene
    • 1-iodo-4-(4-iodo-2,5-dimethoxyphenyl)-2,5-dimethoxybenzene
    • 4,4'-diiodo-2,2',5,5'-tetramethoxybiphenyl
    • 7249-38-9
    • DTXSID70285963
    • NSC-43327
    • NSC43327
    • Inchi: 1S/C16H16I2O4/c1-19-13-7-11(17)15(21-3)5-9(13)10-6-16(22-4)12(18)8-14(10)20-2/h5-8H,1-4H3
    • InChI Key: JLLLZLFAVOHUCZ-UHFFFAOYSA-N
    • SMILES: IC1=CC(=C(C=C1OC)C1C=C(C(=CC=1OC)I)OC)OC

Computed Properties

  • Exact Mass: 525.91400
  • Monoisotopic Mass: 525.914
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 36.9Ų

Experimental Properties

  • Density: 1.784
  • Boiling Point: 464.9°C at 760 mmHg
  • Flash Point: 235°C
  • Refractive Index: 1.618
  • PSA: 36.92000
  • LogP: 4.59720
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